molecular formula C25H26ClN3OS2 B15034732 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B15034732
M. Wt: 484.1 g/mol
InChI Key: CQPQRISRJIPVOS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C25H26ClN3OS2

Molecular Weight

484.1 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H26ClN3OS2/c1-13-9-15(24(31-5)32-13)21-16(12-27)23(28)29(18-8-6-7-17(26)14(18)2)19-10-25(3,4)11-20(30)22(19)21/h6-9,21H,10-11,28H2,1-5H3

InChI Key

CQPQRISRJIPVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C(=CC=C4)Cl)C)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-chloro-2-methylaniline and 5-methyl-2-(methylsulfanyl)-3-thiophene. These intermediates are then subjected to cyclization, condensation, and nitrile formation reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitrile group can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties.

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